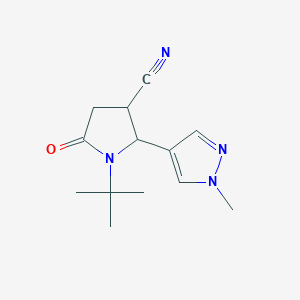![molecular formula C8H8ClN3 B12310932 1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)
1-[(1R)-1-azidoethyl]-4-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1R)-1-azidoethyl]-4-chlorobenzene is a chemical compound that belongs to the class of azido compounds. It is characterized by the presence of an azido group (-N₃) attached to an ethyl group, which is further connected to a chlorobenzene ring. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Méthodes De Préparation
The synthesis of 1-[(1R)-1-azidoethyl]-4-chlorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzyl alcohol.
Azidation: The hydroxyl group of 4-chlorobenzyl alcohol is converted to an azido group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-[(1R)-1-azidoethyl]-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include:
- Sodium azide (NaN₃) for azidation.
- Lithium aluminum hydride (LiAlH₄) for reduction.
- Copper(I) catalysts for cycloaddition reactions.
Major products formed from these reactions include various substituted benzene derivatives and triazoles.
Applications De Recherche Scientifique
1-[(1R)-1-azidoethyl]-4-chlorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is used in bioconjugation techniques, where it helps in labeling biomolecules for imaging and diagnostic purposes.
Medicine: It is explored for its potential in drug development, especially in the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-[(1R)-1-azidoethyl]-4-chlorobenzene primarily involves its azido group. The azido group is highly reactive and can undergo various chemical transformations. In biological systems, the compound can interact with nucleophiles, leading to the formation of covalent bonds with biomolecules. This property is exploited in bioconjugation techniques, where the compound is used to label proteins, nucleic acids, and other biomolecules .
Comparaison Avec Des Composés Similaires
1-[(1R)-1-azidoethyl]-4-chlorobenzene can be compared with other azido compounds, such as:
1-azido-2-chlorobenzene: Similar structure but with the azido group directly attached to the benzene ring.
1-azido-4-chlorobenzene: Similar structure but with the azido group in the para position relative to the chlorine atom.
1-[(1R)-1-azidoethyl]-2-chlorobenzene: Similar structure but with the chlorine atom in the ortho position relative to the ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other azido compounds .
Propriétés
Formule moléculaire |
C8H8ClN3 |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
1-[(1R)-1-azidoethyl]-4-chlorobenzene |
InChI |
InChI=1S/C8H8ClN3/c1-6(11-12-10)7-2-4-8(9)5-3-7/h2-6H,1H3/t6-/m1/s1 |
Clé InChI |
IHNLCNZEQGMOQP-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)Cl)N=[N+]=[N-] |
SMILES canonique |
CC(C1=CC=C(C=C1)Cl)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12310869.png)
![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12310881.png)




![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)
![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one](/img/structure/B12310914.png)


![rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B12310930.png)

